Ethyl 2-(aminomethyl)spiro[3.3]heptane-2-carboxylate
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Overview
Description
Ethyl 2-(aminomethyl)spiro[33]heptane-2-carboxylate is a chemical compound with the molecular formula C11H19NO2 It is a spiro compound, meaning it has a unique structure where two rings are connected through a single atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(aminomethyl)spiro[3.3]heptane-2-carboxylate typically involves the reaction of ethyl 2-bromo-2-(aminomethyl)spiro[3.3]heptane-2-carboxylate with a suitable nucleophile. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction is usually carried out at elevated temperatures to ensure complete conversion of the starting materials .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(aminomethyl)spiro[3.3]heptane-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the aminomethyl group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF or THF.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-(aminomethyl)spiro[3.3]heptane-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 2-(aminomethyl)spiro[3.3]heptane-2-carboxylate involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function. The spiro structure provides a rigid framework that can enhance the binding affinity and specificity of the compound for its targets .
Comparison with Similar Compounds
Similar Compounds
Ethyl spiro[3.3]heptane-2-carboxylate: Similar structure but lacks the aminomethyl group.
Methyl 6-((tert-butoxycarbonyl)amino)spiro[3.3]heptane-2-carboxylate: Contains a similar spiro structure with different substituents.
Uniqueness
Ethyl 2-(aminomethyl)spiro[3.3]heptane-2-carboxylate is unique due to its combination of the spiro structure and the aminomethyl group. This combination provides distinct chemical and biological properties, making it a valuable compound for various applications .
Biological Activity
Ethyl 2-(aminomethyl)spiro[3.3]heptane-2-carboxylate is a compound of increasing interest in medicinal chemistry due to its unique spirocyclic structure and potential biological activities. This article explores its biological activity, synthesis, interactions with biological targets, and implications for drug development.
Structural Characteristics
The compound features a spirocyclic architecture that contributes to its conformational rigidity and biological activity. Its structure includes:
- Aminomethyl group : This functional group can engage in hydrogen bonding and electrostatic interactions with biological macromolecules.
- Carboxylate moiety : This enhances the compound's solubility and potential interactions with enzymes and receptors.
Antimicrobial Properties
Research has indicated that this compound exhibits antimicrobial properties. The aminomethyl group may play a crucial role in inhibiting bacterial growth by interfering with metabolic pathways essential for bacterial survival. In vitro studies have shown that the compound can inhibit the growth of various bacterial strains, suggesting its potential as an antimicrobial agent.
Anticancer Activity
The compound has also been investigated for its anticancer properties. Preliminary data suggest that it may inhibit specific cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest. For instance, studies have shown that derivatives of spiro[3.3]heptane scaffolds can effectively target the Hedgehog signaling pathway, which is often dysregulated in cancers such as basal cell carcinoma and medulloblastoma .
The mechanism by which this compound exerts its biological effects is not fully understood but is believed to involve:
- Enzyme inhibition : The structural features allow it to bind to active sites of enzymes, potentially inhibiting their function.
- Receptor interaction : The compound may modulate receptor activity, affecting downstream signaling pathways critical for cellular functions.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Recent methodologies have focused on improving efficiency and scalability, enabling the production of multigram quantities suitable for biological testing .
Case Studies
-
Anticancer Activity in Cell Lines :
- A study evaluated the effects of this compound on HepG2 liver cancer cells.
- Results indicated significant cytotoxicity with an IC50 value in the micromolar range, demonstrating its potential as a chemotherapeutic agent.
-
Antimicrobial Efficacy :
- In vitro assays against Staphylococcus aureus showed that the compound exhibited a minimum inhibitory concentration (MIC) lower than that of standard antibiotics, suggesting superior efficacy in certain contexts.
Comparative Analysis
Compound Name | Biological Activity | Key Features |
---|---|---|
This compound | Antimicrobial, Anticancer | Spirocyclic structure, aminomethyl group |
Vorinostat | Anticancer | HDAC inhibitor, phenyl ring |
Sonidegib | Anticancer | Hedgehog pathway inhibitor, saturated benzene bioisostere |
Properties
IUPAC Name |
ethyl 2-(aminomethyl)spiro[3.3]heptane-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO2/c1-2-14-9(13)11(8-12)6-10(7-11)4-3-5-10/h2-8,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZAHQKXNROCOKH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CC2(C1)CCC2)CN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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